N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
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Overview
Description
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Derivative: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Coupling Reactions: The furan derivative is then coupled with the benzenesulfonyl group through nucleophilic substitution or other coupling reactions.
Final Assembly: The final product is assembled by reacting the intermediate with 4-fluorophenyl ethylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The benzenesulfonyl group can be reduced to a benzene group under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzenesulfonyl group may yield benzene derivatives.
Scientific Research Applications
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Due to its complex structure, this compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The furan and benzenesulfonyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with DNA synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-chlorophenyl)ethyl]ethanediamide
- **N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-bromophenyl)ethyl]ethanediamide
- **N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-methylphenyl)ethyl]ethanediamide
Uniqueness
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its biological activity and chemical properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(4-fluorophenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S/c23-17-10-8-16(9-11-17)12-13-24-21(26)22(27)25-15-20(19-7-4-14-30-19)31(28,29)18-5-2-1-3-6-18/h1-11,14,20H,12-13,15H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKFESBLAVGACT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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